N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a sulfamoylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the propyl chain. The final step involves the attachment of the sulfamoylbenzamide group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-aminobenzamide
- N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-methylbenzamide
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoyl group, in particular, is crucial for its potential as an enzyme inhibitor and its applications in medicinal chemistry.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-sulfamoylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-29(27,28)17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26)(H2,21,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUBMEDHYVJDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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